Paclitaxel-d5 (Benzoyloxy)

Description

BenchChem offers high-quality Paclitaxel-d5 (Benzoyloxy) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Paclitaxel-d5 (Benzoyloxy) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

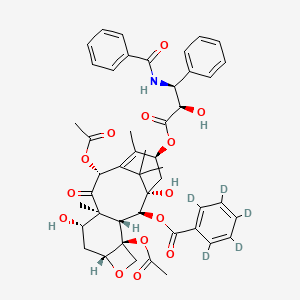

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i9D,14D,15D,20D,21D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCINICONZNJXQF-IRNQFUICSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)O[C@H]2[C@H]3[C@@]([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)(C(=O)[C@@H](C5=C([C@H](C[C@@]2(C5(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O)C)OC(=O)C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51NO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858275 |

Source

|

| Record name | (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl (~2~H_5_)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

858.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261254-56-1 |

Source

|

| Record name | (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl (~2~H_5_)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action and Application of Paclitaxel and its Deuterated Analog

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular and cellular mechanism of action of Paclitaxel, a cornerstone antineoplastic agent. It further elucidates the specific role and application of its deuterated isotopologue, Paclitaxel-d5. Paclitaxel's primary therapeutic effect is derived from its unique ability to disrupt microtubule dynamics. By binding to the β-tubulin subunit, it hyperstabilizes the microtubule polymer, effectively arresting the cell cycle in the G2/M phase and triggering apoptosis.[1][2][3] This guide deconstructs this process from the initial molecular binding event to the ultimate cellular fate. The significance of the molecule's benzoyloxy functional groups to its bioactivity is also discussed. Furthermore, we detail the critical role of Paclitaxel-d5 as a stable isotope-labeled internal standard in modern bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic and drug metabolism studies.[4][5] Detailed experimental protocols for assessing microtubule polymerization and for bioanalytical quantification are provided to bridge theory with practical application.

Introduction: From Natural Product to Analytical Standard

Discovered in the 1960s from the bark of the Pacific yew tree, Taxus brevifolia, Paclitaxel has become an indispensable chemotherapeutic agent for a range of solid tumors, including ovarian, breast, and non-small cell lung cancers.[6][7][8] Its mechanism, distinct from other tubulin-targeting drugs like colchicine which inhibit assembly, involves the promotion and stabilization of microtubule polymers.[2][9] This action effectively freezes the highly dynamic cellular machinery required for mitosis, leading to cell death.[7][10]

The advancement of drug development and clinical pharmacology necessitates precise analytical methods to study a drug's pharmacokinetics (PK) and metabolism. This has led to the synthesis of stable isotope-labeled versions of drugs. Paclitaxel-d5 is a deuterated analog of Paclitaxel, where five hydrogen atoms, typically on the C-2 benzoyl ring, are replaced with deuterium.[5] While its biological mechanism of action is identical to the parent compound, its increased mass allows it to be distinguished by a mass spectrometer.[11] This makes Paclitaxel-d5 an invaluable tool, serving as an ideal internal standard for the accurate quantification of Paclitaxel in complex biological matrices.[4][12]

The Core Molecular Mechanism: Microtubule Hyperstabilization

The fundamental mechanism of Paclitaxel is its direct interference with the dynamic instability of microtubules, which are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers.[3]

2.1. Binding to the β-Tubulin Subunit Paclitaxel binds specifically and stoichiometrically to a pocket on the β-tubulin subunit of the tubulin heterodimer, but only when these dimers are assembled into a microtubule polymer.[1][6][13] This binding site is located on the inner surface of the microtubule, facing the lumen.[6][14] The drug is thought to access this site by diffusing through nanopores in the microtubule wall.[15]

2.2. The Role of the Benzoyloxy and Other Functional Groups The complex structure of Paclitaxel, including its tetracyclic core and C-13 side chain, is critical for its activity. The benzoyloxy group at the C-2 position and the N-benzoyl group on the C-3' phenylisoserine side chain are particularly vital for high-affinity binding to the tubulin pocket.[9][16][17] Structure-activity relationship (SAR) studies have demonstrated that modifications or removal of these benzoyl groups can dramatically reduce the drug's ability to promote tubulin assembly and induce cytotoxicity.[18][19][20] The molecule adopts a specific "T-shaped" conformation upon binding, which optimizes its interaction with amino acid residues within the binding site.[16][21]

2.3. Suppression of Microtubule Dynamics In a normal cell, microtubules undergo constant cycles of polymerization (growth) and depolymerization (shrinkage), a property known as dynamic instability, which is driven by GTP hydrolysis on β-tubulin.[13] This dynamism is crucial for the formation of the mitotic spindle during cell division. Paclitaxel's binding locks the microtubule in a polymerized state, effectively suppressing this dynamic behavior.[13][22] The resulting microtubules are abnormally stable and resistant to disassembly by cold temperatures or calcium ions.[13] This action promotes the assembly of tubulin into stable, non-functional microtubules, depleting the pool of free tubulin dimers.[1][3]

Caption: Paclitaxel binds to β-tubulin, disrupting normal microtubule dynamics.

Cellular Consequences and Induction of Apoptosis

The molecular-level stabilization of microtubules triggers a cascade of events at the cellular level, culminating in programmed cell death.

3.1. Mitotic Arrest The primary consequence of creating non-functional, hyperstabilized microtubules is the failure to form a proper mitotic spindle.[2][6] Chromosomes are unable to align correctly at the metaphase plate, which prevents the cell from progressing through mitosis. This leads to a prolonged cell cycle arrest at the G2/M transition phase.[1][10]

3.2. Activation of the Spindle Assembly Checkpoint (SAC) The spindle assembly checkpoint (SAC) is a crucial cellular surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to enter anaphase.[23] The abnormal, Paclitaxel-stabilized microtubules and incorrect chromosome alignment lead to sustained activation of the SAC.[24][25] Key checkpoint proteins, such as Mad2 and BubR1, remain active, preventing the anaphase-promoting complex (APC/C) from initiating sister chromatid separation.[23][24] A functional SAC is a critical determinant of a cell's sensitivity to Paclitaxel.[23][26]

3.3. Induction of Apoptosis Prolonged mitotic arrest due to a sustained SAC signal is an unsustainable state for the cell and ultimately triggers apoptosis.[2][27][28] Paclitaxel-induced apoptosis occurs through the intrinsic, or mitochondrial, pathway.[29][30] This involves:

-

Modulation of Bcl-2 Family Proteins: Paclitaxel alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[30]

-

Mitochondrial Membrane Permeabilization: This imbalance leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[29][30]

-

Caspase Activation: Cytosolic cytochrome c forms a complex called the apoptosome, which activates a cascade of executioner caspases (e.g., caspase-3), leading to the systematic dismantling of the cell.[30]

Caption: Cellular signaling cascade from microtubule stabilization to apoptosis.

Paclitaxel-d5: The Analytical Standard

While Paclitaxel's mechanism relates to its biological effect, the utility of Paclitaxel-d5 is entirely analytical. Its mechanism of action in a biological system is identical to that of unlabeled Paclitaxel, a prerequisite for its use as an internal standard.

4.1. Principle of Stable Isotope Labeled Internal Standards (SIL-IS) In LC-MS/MS, quantification relies on comparing the instrument's response to the analyte (Paclitaxel) with that of a known concentration of an internal standard (IS). An ideal IS behaves identically to the analyte during sample preparation (extraction, cleanup) and ionization in the mass spectrometer, thus correcting for any sample loss or matrix effects.[12] A SIL-IS like Paclitaxel-d5 is the gold standard because it is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same ionization efficiency or suppression.[11][31] However, its heavier mass allows the mass spectrometer to detect it on a separate mass-to-charge (m/z) channel.[32]

4.2. Application in Pharmacokinetic Studies By adding a known amount of Paclitaxel-d5 to a patient plasma sample, researchers can accurately measure the concentration of therapeutic Paclitaxel.[4] This is crucial for determining key PK parameters like drug clearance, volume of distribution, and half-life, which are essential for optimizing dosing regimens and understanding drug-drug interactions.

| Property | Paclitaxel | Paclitaxel-d5 (Benzoyl-d5) | Rationale for Difference |

| Chemical Formula | C₄₇H₅₁NO₁₄ | C₄₇H₄₆D₅NO₁₄ | 5 Protium (¹H) atoms are replaced by Deuterium (²H) atoms. |

| Average Molecular Weight | ~853.9 g/mol | ~858.9 g/mol | Deuterium is heavier than protium. |

| Biological Activity | Antineoplastic agent | Identical to Paclitaxel | The kinetic isotope effect is negligible for its biological action. |

| Primary Use | Chemotherapy | Internal Standard for LC-MS/MS | Mass difference allows for distinct detection by a mass spectrometer.[5] |

Experimental Methodologies

5.1. Protocol: In Vitro Tubulin Polymerization Assay This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin, providing quantitative data on its microtubule-stabilizing or -destabilizing properties.[33][34]

Causality Behind Choices:

-

Purified Tubulin: Using purified protein isolates the effect of the compound to its direct interaction with tubulin, eliminating confounding cellular variables.

-

GTP: GTP is required for tubulin dimers to adopt a conformation suitable for polymerization. Its inclusion is essential to initiate the assembly process.[13]

-

Temperature Control (37°C): Tubulin polymerization is a temperature-dependent process. Incubation at 37°C mimics physiological conditions and promotes assembly, while cold temperatures (4°C) cause depolymerization.

-

Spectrophotometer (340 nm): As microtubules form, they scatter light. The increase in optical density (absorbance) at 340 nm is directly proportional to the mass of the microtubule polymer, providing a real-time kinetic measurement.[33]

Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice. Prepare a GTP stock solution (100 mM).

-

Reaction Setup: In a 96-well plate, add buffer, GTP (to a final concentration of 1 mM), and the test compound (Paclitaxel) or vehicle control (DMSO).

-

Initiation: Pre-warm the plate to 37°C in a temperature-controlled spectrophotometer. Initiate the reaction by adding the cold tubulin solution to each well to a final concentration of ~3 mg/mL.

-

Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Data Analysis: Plot absorbance versus time. An increase in absorbance indicates polymerization. Compare the rate and extent of polymerization in wells containing Paclitaxel to the vehicle control. Paclitaxel will show a faster rate and a higher final absorbance, indicating stabilization.

Sources

- 1. droracle.ai [droracle.ai]

- 2. Paclitaxel - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 4. Determination of Paclitaxel in human plasma by LC-MS/MS method - 한국분석과학회 학술대회 : 논문 | DBpia [dbpia.co.kr]

- 5. Purchase [D5]-Paclitaxel [nucleosyn.com]

- 6. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Discovery: Natural Compound Offers Hope - NCI [cancer.gov]

- 8. Paclitaxel: Application in Modern Oncology and Nanomedicine-Based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. massivebio.com [massivebio.com]

- 11. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pnas.org [pnas.org]

- 14. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 15. Identification and characterization of an intermediate taxol binding site within microtubule nanopores and a mechanism for tubulin isotype binding selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. summarize the functional groups in paclitaxel (Taxol | Filo [askfilo.com]

- 18. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Differential effects of paclitaxel (Taxol) analogs modified at positions C-2, C-7, and C-3' on tubulin polymerization and polymer stabilization: identification of a hyperactive paclitaxel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. molbiolcell.org [molbiolcell.org]

- 23. aacrjournals.org [aacrjournals.org]

- 24. aacrjournals.org [aacrjournals.org]

- 25. Targeting Mps1 in combination with paclitaxel inhibits osteosarcoma progression by modulating spindle assembly checkpoint and Akt/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. aacrjournals.org [aacrjournals.org]

- 27. Possible mechanisms of paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 33. portlandpress.com [portlandpress.com]

- 34. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Paclitaxel-d5 (Benzoyloxy) for Advanced Research

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quintessential Internal Standard for Paclitaxel Bioanalysis

In the landscape of cancer chemotherapy, paclitaxel remains a cornerstone therapeutic agent. Its complex mechanism of action, centered on the stabilization of microtubules and subsequent cell cycle arrest, has been the subject of extensive research.[1] For drug development professionals and researchers, the accurate quantification of paclitaxel in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies. This necessity underscores the critical role of a reliable internal standard. Paclitaxel-d5 (Benzoyloxy) has emerged as the gold standard for this purpose, offering a stable, isotopically labeled analogue that ensures the precision and accuracy of mass spectrometry-based bioanalytical methods.[2] This guide provides an in-depth exploration of the physical and chemical properties of Paclitaxel-d5 (Benzoyloxy), offering a technical resource for its effective implementation in the laboratory.

Core Molecular Attributes

Paclitaxel-d5 (Benzoyloxy) is a deuterated form of paclitaxel where five hydrogen atoms on the benzoyloxy group at the C-2 position have been replaced with deuterium. This specific labeling provides a distinct mass shift without significantly altering the physicochemical properties of the molecule, making it an ideal internal standard for mass spectrometric analysis.[3]

| Property | Value | References |

| Chemical Name | Paclitaxel-d5 (Benzoyloxy) | [4][5][6] |

| Synonyms | Abraxane-d5, Genaxol-d5, Taxol-d5 | [4] |

| CAS Number | 1261254-56-1 | [4][5][6] |

| Molecular Formula | C₄₇H₄₆D₅NO₁₄ | [7] |

| Molecular Weight | 858.94 g/mol | [7] |

| Appearance | White to Off-White Solid | [4] |

Physicochemical Properties: A Foundation for Method Development

A thorough understanding of the physical and chemical properties of Paclitaxel-d5 (Benzoyloxy) is fundamental to the development of robust analytical methods and ensuring its stability and integrity throughout experimental workflows.

Solubility Profile

The solubility of Paclitaxel-d5 (Benzoyloxy) mirrors that of its non-deuterated counterpart, exhibiting high solubility in various organic solvents and limited solubility in aqueous solutions. This characteristic is a key consideration for sample preparation and chromatographic method development.

| Solvent | Solubility |

| Chloroform | Slightly Soluble |

| Methanol | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethanol | Soluble |

| Water | Sparingly Soluble |

This data is extrapolated from the known solubility of paclitaxel.

Insight for the Lab: The slight solubility in methanol makes it a suitable solvent for preparing stock solutions, while its miscibility with water allows for compatibility with reversed-phase chromatography mobile phases. For challenging biological matrices, a protein precipitation step followed by evaporation and reconstitution in a mobile phase-compatible solvent is a common and effective strategy.

Thermal and Chemical Stability

The stability of Paclitaxel-d5 (Benzoyloxy) is a critical parameter that dictates its storage, handling, and use in analytical assays.

-

Melting Point: >200°C (with decomposition).

-

Storage Conditions: For long-term stability, it is recommended to store Paclitaxel-d5 (Benzoyloxy) at -20°C.[2] Some suppliers recommend storage at 2-8°C in a refrigerator for shorter periods.[4] It is crucial to protect the compound from light.

-

pH Stability: Based on studies of non-deuterated paclitaxel, the molecule is most stable in a pH range of 3-5. It is susceptible to degradation under acidic conditions (pH < 3) and more rapidly in alkaline conditions (pH > 7).[8] The primary degradation pathways involve hydrolysis of the ester groups and cleavage of the oxetane ring.

-

Isotopic Stability: A crucial aspect of any deuterated internal standard is the stability of its isotopic labels. The deuterium atoms on the benzoyl ring of Paclitaxel-d5 (Benzoyloxy) are attached to aromatic carbons and are not readily exchangeable under typical analytical conditions (e.g., neutral or slightly acidic pH, common organic solvents). However, exposure to strong acids, bases, or high temperatures could potentially lead to back-exchange with protons from the solvent or matrix.

Self-Validating Protocol Insight: To ensure the integrity of the internal standard throughout an analytical run, it is advisable to include a "zero sample" (a blank matrix spiked only with the internal standard) at the beginning and end of the sequence. Any significant degradation or isotopic exchange would be evident as a decrease in the internal standard's peak area or the appearance of a signal at the m/z of the non-deuterated analyte.

Analytical Characterization: The Fingerprint of Authenticity

The definitive identification and characterization of Paclitaxel-d5 (Benzoyloxy) rely on a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure and assessing the isotopic purity of deuterated compounds.[9][10]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of Paclitaxel-d5 (Benzoyloxy) will be nearly identical to that of paclitaxel, with the notable exception of the aromatic region corresponding to the benzoyloxy group. The signals for the five protons on this ring will be absent, providing unambiguous confirmation of the location of deuteration. The integration of the remaining proton signals relative to a known internal standard can be used to determine the overall chemical purity.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the characteristic signals for the paclitaxel backbone. The carbon atoms in the deuterated benzoyloxy ring will exhibit splitting patterns due to coupling with deuterium (a spin-1 nucleus), and their signals may be broader and have lower intensity compared to their protonated counterparts.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the cornerstone for the application of Paclitaxel-d5 (Benzoyloxy) as an internal standard. It allows for the precise mass determination and elucidation of fragmentation patterns, which are essential for developing selective and sensitive quantitative methods.

-

Molecular Ion: In positive ion mode electrospray ionization (ESI), Paclitaxel-d5 (Benzoyloxy) will typically form a protonated molecule [M+H]⁺ at an m/z corresponding to its deuterated mass. The high mass accuracy of HRMS can confirm the elemental composition.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will generate a characteristic fragmentation pattern. While the overall fragmentation will be similar to that of paclitaxel, key fragment ions containing the deuterated benzoyloxy group will exhibit a mass shift of 5 Da. This unique fragmentation signature is the basis for its use in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays, providing high specificity for quantification.

Experimental Protocols: Best Practices in the Laboratory

The successful use of Paclitaxel-d5 (Benzoyloxy) as an internal standard hinges on meticulous experimental technique. The following protocols provide a framework for its handling, preparation, and application in a typical bioanalytical workflow.

Stock Solution Preparation and Storage

Causality: Proper preparation and storage of the stock solution are critical to prevent degradation and maintain concentration accuracy. The use of an appropriate solvent and storage conditions minimizes the risk of hydrolysis and other chemical modifications.

Step-by-Step Methodology:

-

Solvent Selection: Use a high-purity organic solvent in which Paclitaxel-d5 (Benzoyloxy) is readily soluble, such as methanol or DMSO.

-

Weighing: Accurately weigh a suitable amount of the solid material using a calibrated analytical balance.

-

Dissolution: Dissolve the weighed compound in the chosen solvent to a known final volume to achieve the desired stock concentration (e.g., 1 mg/mL).

-

Storage: Store the stock solution in an amber vial at -20°C to protect it from light and prevent degradation.

-

Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent immediately before use.

Quantitative Analysis of Paclitaxel in Biological Matrices using LC-MS/MS

Causality: This protocol outlines a generic workflow for the quantification of paclitaxel in plasma using Paclitaxel-d5 (Benzoyloxy) as an internal standard. The protein precipitation step removes the bulk of matrix interferences, while the specific MS/MS transitions provide the necessary selectivity and sensitivity for accurate quantification.

Step-by-Step Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 10 µL of the Paclitaxel-d5 (Benzoyloxy) working internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the sample for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 20% to 80% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Paclitaxel: [M+H]⁺ → characteristic fragment ion.

-

Paclitaxel-d5: [M+H]⁺ → corresponding characteristic fragment ion with a +5 Da shift.

-

-

-

Logical Relationships and Workflows

Experimental Workflow for Bioanalysis

Caption: Bioanalytical workflow for paclitaxel quantification.

Rationale for Using a Deuterated Internal Standard

Caption: Rationale for using a deuterated internal standard.

Conclusion: Ensuring Data Integrity in Paclitaxel Research

Paclitaxel-d5 (Benzoyloxy) stands as an indispensable tool for researchers and drug developers engaged in the study of paclitaxel. Its well-defined physical and chemical properties, coupled with its isotopic stability, provide the foundation for robust and reliable bioanalytical methods. By understanding the nuances of its solubility, stability, and analytical characteristics, and by implementing meticulous experimental protocols, scientists can ensure the highest level of data integrity in their research. This in-depth guide serves as a practical resource to empower researchers to confidently and effectively utilize Paclitaxel-d5 (Benzoyloxy) in their pursuit of advancing cancer therapy.

References

-

Analytical Methods Committee. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Anal. Methods, 2019. [Link]

-

Zhang, et al. Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Rapid Commun. Mass Spectrom., 2021. [Link]

-

Mohammadi, A., et al. Development and validation of a stability-indicating method for the quantitation of Paclitaxel in pharmaceutical dosage forms. J. Chromatogr. Sci., 2009. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029597). [Link]

-

ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. 2025. [Link]

-

Pharmaffiliates. Paclitaxel-d5 (Benzoyloxy). [Link]

-

Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. J. Am. Chem. Soc., 2025. [Link]

-

Zhang, D., et al. Physical and chemical stability of paclitaxel infusions in different container types. J. Oncol. Pharm. Pract., 2006. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. 1 H-and 13 C-NMR Chemical Shift Assignments of 1 and 2. [Link]

- Oregon State University. 13-C NMR Chemical Shift Table.pdf.

-

Pharmaffiliates. Paclitaxel-d5 (Benzoyloxy). [Link]

-

Biocompare. Paclitaxel-d5 (benzoyloxy) from MedChemExpress. [Link]

-

The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse. Molecules, 2023. [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 2019. [Link]

-

Nanalysis. DEPT: A tool for 13C peak assignments. 2023. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biocompare.com [biocompare.com]

- 4. researchgate.net [researchgate.net]

- 5. Paclitaxel-d5 (Benzoyloxy) CAS#: 1261254-56-1 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. resolvemass.ca [resolvemass.ca]

Differences between deuterated and non-deuterated paclitaxel

An In-Depth Technical Guide to the Core Differences Between Deuterated and Non-Deuterated Paclitaxel

Authored by: A Senior Application Scientist

Abstract

Paclitaxel, a cornerstone of chemotherapy for several decades, continues to be a focal point of pharmaceutical innovation.[1][2][3] A significant advancement in drug development is the strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, to enhance a drug's metabolic profile. This guide provides a comprehensive technical analysis of the fundamental differences between deuterated and non-deuterated paclitaxel, grounded in the principles of pharmacokinetics and pharmacodynamics. We will explore the scientific rationale behind deuteration, compare the molecular properties and metabolic fates of both compounds, and provide actionable experimental protocols for their comparative evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how isotopic substitution can be leveraged to optimize cancer therapeutics.

The Foundational Principle: The Deuterium Kinetic Isotope Effect (DKIE)

The strategic advantage of deuterating a drug molecule is rooted in a physiochemical phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE).[4][5] Deuterium, possessing a neutron in addition to a proton, forms a stronger covalent bond with carbon than its lighter isotope, protium (standard hydrogen).[1][][7] This increased bond strength (by approximately 1.2-1.5 kcal/mol) means that more energy is required to cleave a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1]

In the context of drug metabolism, many phase I reactions, particularly those mediated by the cytochrome P450 (CYP) enzyme superfamily, involve the cleavage of C-H bonds as a rate-limiting step.[4][5][8] By selectively replacing a hydrogen atom at a known site of metabolic attack with a deuterium atom, the rate of that metabolic reaction can be significantly reduced.[] This DKIE can manifest in several clinically relevant pharmacokinetic improvements:

-

Increased Half-Life (t½) and Exposure (AUC): Slower metabolism leads to a reduced clearance rate, allowing the drug to remain in circulation for a longer period and at higher concentrations.[8]

-

Reduced Metabolite-Mediated Toxicity: If a drug's metabolites are responsible for adverse effects, slowing their formation can improve the drug's safety profile.

-

Improved Dosing Profiles: A longer half-life may permit less frequent dosing or the use of a lower dose to achieve the same therapeutic effect, enhancing patient tolerability and convenience.[][8]

Paclitaxel: Mechanism and Metabolism

To appreciate the impact of deuteration, one must first understand the pharmacology of standard, non-deuterated paclitaxel.

Mechanism of Action

Paclitaxel exerts its potent anticancer effects by targeting microtubules, essential components of the cellular cytoskeleton.[9] Its mechanism is unique among cytotoxic agents:

-

Binding: Paclitaxel binds specifically to the β-tubulin subunit of microtubules.[2][10]

-

Stabilization: Unlike other tubulin-targeting drugs that cause depolymerization, paclitaxel stabilizes the microtubule polymer, preventing its disassembly.[9][10][]

-

Mitotic Arrest: This hyper-stabilization disrupts the dynamic process of mitotic spindle formation required for cell division, arresting the cell cycle in the G2/M phase.[9][10]

-

Apoptosis: The prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis).[10][12]

Crucially, this mechanism of action is based on non-covalent binding and does not involve the cleavage of C-H bonds. Therefore, deuteration is not expected to alter the intrinsic pharmacodynamic activity of paclitaxel but rather its pharmacokinetic profile.

Metabolic Pathway of Non-Deuterated Paclitaxel

Paclitaxel is extensively metabolized, primarily in the liver.[10] This process is a key determinant of its clearance and overall exposure.

-

Key Enzymes: The metabolism is predominantly carried out by two cytochrome P450 isoenzymes: CYP2C8 and CYP3A4 .[10][13]

-

Primary Metabolites: These enzymes catalyze hydroxylation reactions at two main positions:

-

6α-hydroxypaclitaxel: Formed by CYP2C8.

-

3'-p-hydroxypaclitaxel: Formed by CYP3A4.

-

-

Activity of Metabolites: These hydroxylated metabolites are significantly less pharmacologically active than the parent paclitaxel molecule.[10]

This reliance on CYP-mediated hydroxylation, a process that begins with C-H bond cleavage, makes paclitaxel an ideal candidate for deuteration to improve its metabolic stability.

Head-to-Head Comparison: Deuterated vs. Non-Deuterated Paclitaxel

Molecular and Physicochemical Properties

The substitution of hydrogen with deuterium is a subtle modification that preserves the overall structure and pharmacology of the parent molecule.

-

Structure: The three-dimensional shape, stereochemistry, and polarity remain virtually identical, ensuring that the deuterated molecule retains its high affinity for the β-tubulin binding site.[]

-

Molecular Weight: A slight increase in molecular weight is the primary physical difference. For example, replacing five hydrogen atoms with deuterium (as in commercially available paclitaxel-d5) increases the mass by approximately 5 Daltons.[14]

Comparative Pharmacokinetics

The most profound differences arise in the pharmacokinetic behavior of the two compounds. By placing deuterium atoms at the sites of hydroxylation (e.g., the C6 position or on the 3'-phenyl ring), the metabolic process is intentionally slowed.

| Parameter | Non-Deuterated Paclitaxel | Deuterated Paclitaxel (Expected) | Rationale |

| Metabolism Rate | High (via CYP2C8 & CYP3A4) | Lower | Deuterium Kinetic Isotope Effect slows C-D bond cleavage at metabolic hotspots.[4][5] |

| Half-life (t½) | Shorter | Longer | Reduced metabolic clearance leads to slower elimination from the body.[8] |

| Clearance (CL) | Higher | Lower | The rate of drug removal from plasma is decreased due to slower metabolism. |

| Exposure (AUC) | Standard | Higher | Slower clearance results in a greater area under the concentration-time curve.[15] |

| Metabolite Levels | Significant formation of 6α-OH and 3'-p-OH metabolites | Lower | The rate of metabolite formation is directly reduced by the DKIE. |

Potential Clinical Implications

The altered pharmacokinetic profile of deuterated paclitaxel could translate into significant clinical advantages.

-

Enhanced Efficacy: Increased and sustained exposure (higher AUC) to the active parent drug could potentially lead to improved tumor cell killing.

-

Modified Safety Profile: Reducing the formation of metabolites could alter the safety profile. While this may reduce any off-target effects of the metabolites, the higher exposure to the parent drug might amplify its known side effects, such as neuropathy, which requires careful clinical evaluation.[16]

-

Optimized Dosing Regimens: The longer half-life could support less frequent infusions or lower doses, potentially reducing the burden on patients and healthcare systems and mitigating side effects associated with high peak plasma concentrations.[]

Visualizing the Core Differences

Metabolic Pathway Diagram

The following diagram illustrates how deuteration slows the metabolic conversion of paclitaxel.

Caption: Metabolic fate of paclitaxel. Deuteration slows the rate of metabolism (dashed blue lines).

Experimental Protocol: Comparative In Vitro Metabolic Stability

To empirically determine the difference in metabolic stability, a standard in vitro assay using human liver microsomes (HLMs) is employed. This protocol provides a self-validating system to quantify the impact of deuteration.

Objective: To compare the rate of metabolism (in vitro half-life, t½) of deuterated and non-deuterated paclitaxel.

Materials:

-

Non-deuterated Paclitaxel

-

Deuterated Paclitaxel

-

Pooled Human Liver Microsomes (HLMs, e.g., 20 mg/mL stock)

-

NADPH Regenerating System (e.g., solutions A & B)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) with internal standard (e.g., Docetaxel or Paclitaxel-d5 for the non-deuterated arm)

-

96-well incubation plates and collection plates

-

LC-MS/MS system

Methodology:

-

Preparation of Master Mix:

-

Thaw HLMs on ice.

-

Prepare a microsomal suspension by diluting the HLM stock to 1.0 mg/mL in 0.1 M phosphate buffer. Keep on ice.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions. Keep on ice.

-

-

Compound Preparation:

-

Prepare 100 µM stock solutions of both non-deuterated and deuterated paclitaxel in a suitable solvent (e.g., DMSO).

-

Prepare a 1 µM working solution of each compound by diluting the stock in phosphate buffer.

-

-

Incubation:

-

Add 99 µL of the 1.0 mg/mL HLM suspension to the wells of the 96-well plate.

-

Pre-warm the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 1 µL of the 1 µM compound working solution to each well (final substrate concentration: 1 µM; final HLM concentration: ~1.0 mg/mL).

-

Incubate at 37°C with shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by adding 200 µL of ice-cold ACN containing the internal standard to the corresponding wells. The 0-minute sample serves as the initial concentration control.

-

-

Sample Processing:

-

Seal the plate and centrifuge at 4000 rpm for 20 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to a clean 96-well collection plate.

-

Analyze the samples using a validated LC-MS/MS method.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for each time point.

-

Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear regression line (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = -0.693 / k

-

Experimental Workflow Diagram

Caption: Workflow for comparative in vitro metabolic stability analysis.

Conclusion and Future Perspectives

The distinction between deuterated and non-deuterated paclitaxel is a clear demonstration of modern medicinal chemistry principles. While the fundamental anti-mitotic mechanism of action remains unchanged, the strategic substitution of hydrogen with deuterium offers a powerful tool to favorably modify the drug's pharmacokinetic profile. By slowing the rate of metabolic clearance through the kinetic isotope effect, deuterated paclitaxel has the potential to increase drug exposure, enhance efficacy, and allow for improved dosing strategies. This approach represents a promising avenue for optimizing not only paclitaxel but also other established anticancer agents, potentially leading to more effective and better-tolerated therapies.[8][20] Rigorous non-clinical and clinical testing is essential to translate these theoretical advantages into tangible benefits for patients with cancer.[21][22]

References

-

Title: Paclitaxel - StatPearls - NCBI Bookshelf - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Metabolic pathways for paclitaxel by CYP2C8 and CYP3A. Source: ResearchGate URL: [Link]

-

Title: FDA approves first deuterated drug | C&EN Global Enterprise Source: ACS Publications URL: [Link]

-

Title: Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer Source: Dove Medical Press URL: [Link]

-

Title: Quantitation of paclitaxel and its two major metabolites using a liquid chromatography-electrospray ionization tandem mass spectrometry Source: PubMed URL: [Link]

-

Title: Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions Source: PubMed URL: [Link]

-

Title: Deuterium containing drug development for the treatment of cancer Source: bio-protocol.org URL: [Link]

-

Title: Deuterated drug - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Deuterium in drug discovery: progress, opportunities and challenges - PMC Source: National Institutes of Health URL: [Link]

-

Title: Regulatory Considerations for Deuterated Products Source: Salamandra URL: [Link]

-

Title: Mechanism of Selective Aromatic Hydroxylation in the Metabolic Transformation of Paclitaxel Catalyzed by Human CYP3A4 Source: ACS Publications URL: [Link]

-

Title: Analytical Approaches to Paclitaxel Source: researchgate.net URL: [Link]

-

Title: The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application Source: OUCI URL: [Link]

-

Title: Using Deuterium in Drug Discovery: Leaving the Label in the Drug Source: ACS Publications URL: [Link]

-

Title: FDA-Approved Deuterated Drugs and Their Syntheses Source: Medium URL: [Link]

-

Title: Pharmacogenetic analysis of paclitaxel transport and metabolism genes in breast cancer Source: nature.com URL: [Link]

-

Title: Measurement of paclitaxel and its metabolites in human plasma using liquid chromatography/ion trap mass spectrometry with a sonic spray ionization interface. Source: Semantic Scholar URL: [Link]

-

Title: The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC Source: National Institutes of Health URL: [Link]

-

Title: Pharmacogenetics of paclitaxel metabolism Source: PubMed URL: [Link]

-

Title: Analysis of the Development Status and Advantages of Deuterated Drugs Source: Chinese Pharmaceutical Journal URL: [Link]

-

Title: Three main advantages potentially provided by deuterated drugs Source: ResearchGate URL: [Link]

-

Title: Synthesis of deuterium-labelled paclitaxel and its hydroxyl metabolite Source: ResearchGate URL: [Link]

-

Title: Paclitaxel - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC Source: PubMed Central URL: [Link]

-

Title: Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy Source: JSciMed Central URL: [Link]

-

Title: How Taxol/paclitaxel kills cancer cells Source: Molecular Biology of the Cell (MBoC) URL: [Link]

-

Title: Paclitaxel total synthesis - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Clinical Trials Using Paclitaxel - NCI Source: National Cancer Institute URL: [Link]

-

Title: Pharmacokinetics of paclitaxel and three major metabolites in patients with advanced breast carcinoma refractory to anthracycline therapy treated with a 3-hour paclitaxel infusion: a European Cancer Centre (ECC) trial Source: PubMed URL: [Link]

-

Title: Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review - PMC Source: National Institutes of Health URL: [Link]

-

Title: Pharmacokinetics of paclitaxel and metabolites in a randomized comparative study in platinum-pretreated ovarian cancer patients Source: PubMed URL: [Link]

-

Title: Phase 1/2 study of topical submicron particle paclitaxel for cutaneous metastases of breast cancer Source: PubMed URL: [Link]

-

Title: What is Paclitaxel trevatide used for? Source: Patsnap Synapse URL: [Link]

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 8. dovepress.com [dovepress.com]

- 9. Paclitaxel - Wikipedia [en.wikipedia.org]

- 10. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. molbiolcell.org [molbiolcell.org]

- 13. Pharmacogenetics of paclitaxel metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Paclitaxel-d5 | CAS 1129540-33-5 | Cayman Chemical | Biomol.com [biomol.com]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacokinetics of paclitaxel and metabolites in a randomized comparative study in platinum-pretreated ovarian cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitation of paclitaxel and its two major metabolites using a liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application … [ouci.dntb.gov.ua]

- 19. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Facebook [cancer.gov]

- 22. Phase 1/2 study of topical submicron particle paclitaxel for cutaneous metastases of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Application of Paclitaxel-d5 in Quantitative Cancer Cell Line Studies

Preamble: Precision in Preclinical Oncology Research

In the landscape of oncology drug development, the journey from a promising molecule to a clinical candidate is paved with rigorous preclinical evaluation. Paclitaxel, a cornerstone of chemotherapy for decades, continues to be a subject of intense study to understand its mechanisms, overcome resistance, and develop novel combination therapies.[1][2][3][4] At the heart of this research lies the need for unerringly accurate and precise quantification of the compound's effects on cancer cells. This guide delves into the critical role of Paclitaxel-d5 (Benzoyloxy), a deuterated analog of Paclitaxel, as an indispensable tool for achieving the analytical rigor required in modern cancer cell line investigations. We will move beyond mere protocol recitation to explore the scientific causality that underpins these advanced methodologies, providing researchers with a framework for robust and reproducible experimentation.

Section 1: The Rationale for Deuteration—Why Paclitaxel-d5 is the Gold Standard

The Challenge of Quantitative Bioanalysis

When studying the effects of Paclitaxel on a cancer cell line, researchers are often measuring outcomes like cell death or changes in protein expression. However, to truly understand pharmacodynamics, it is crucial to accurately quantify the concentration of the drug itself within the cellular environment or biological matrix. This process is fraught with challenges, including sample loss during preparation, matrix effects, and fluctuations in instrument performance.[5]

The Principle of the Stable Isotope-Labeled Internal Standard (SIL-IS)

To overcome these analytical hurdles, the gold standard in quantitative mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS).[5][6] Paclitaxel-d5 is precisely this—a version of the Paclitaxel molecule where five hydrogen atoms on the benzoyloxy group have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[7]

Causality:

-

Chemical and Physical Equivalence: Paclitaxel-d5 is, for all practical purposes, chemically identical to Paclitaxel. It shares the same structure, polarity, and ionization efficiency.[8] This ensures it behaves identically during sample extraction, chromatography, and ionization in the mass spectrometer.

-

Mass Differentiation: Despite its chemical similarity, the five deuterium atoms give Paclitaxel-d5 a mass five Daltons greater than unlabeled Paclitaxel. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to measure both the analyte (Paclitaxel) and the internal standard (Paclitaxel-d5) simultaneously, even if they co-elute from the chromatography column.[9]

By adding a known, fixed concentration of Paclitaxel-d5 to every sample at the very beginning of the workflow, it experiences the same procedural variations as the Paclitaxel analyte. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal.[8] This ratioing effectively cancels out variability, leading to exceptionally accurate and precise results.[5][10]

Workflow for Quantitative Analysis using Paclitaxel-d5

The following diagram illustrates the fundamental workflow for using Paclitaxel-d5 in a quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay.

Section 2: Core Mechanism of Action of Paclitaxel

Understanding the assays used to evaluate Paclitaxel requires a firm grasp of its cellular mechanism. Paclitaxel is a potent anti-mitotic agent that targets microtubules, which are critical components of the cellular cytoskeleton.[11][]

-

Microtubule Stabilization: Unlike other agents that cause microtubule disassembly (e.g., vinca alkaloids), Paclitaxel binds to the β-tubulin subunit of microtubules and stabilizes them, promoting their assembly and preventing depolymerization.[11][13][14][15]

-

Mitotic Spindle Dysfunction: This hyper-stabilization disrupts the normal dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle during cell division.[13][14]

-

G2/M Phase Arrest: The cell's spindle assembly checkpoint detects these abnormalities, leading to a prolonged arrest in the G2/M phase of the cell cycle.[13][14][16][17]

-

Induction of Apoptosis: Unable to complete mitosis correctly, the cell initiates programmed cell death, or apoptosis.[11][13][14] This process is mediated by a cascade of signaling pathways.

Key Signaling Pathways Modulated by Paclitaxel

Paclitaxel-induced apoptosis is a complex process involving multiple signaling cascades. The diagram below synthesizes the core pathways.

Section 3: In Vitro Experimental Protocols & Data

This section provides detailed, self-validating protocols for key assays used to characterize the effects of Paclitaxel on cancer cell lines. The accurate determination of intracellular or residual Paclitaxel concentrations in these assays is empowered by the LC-MS/MS methods described in Section 1.

Quantitative Data Summary: Paclitaxel Efficacy

The potency of Paclitaxel varies significantly across different cancer types and cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for this assessment.[18]

Table 1: Representative IC50 Values of Paclitaxel in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (nM) | Exposure Time (hours) | Assay Type | Reference |

|---|---|---|---|---|---|

| Breast Cancer | MCF-7 | ~3.5 µM | Not Specified | MTT | [18] |

| MDA-MB-231 | 0.3 - 5,000 | 72 - 96 | MTT/MTS | [18] | |

| BT-474 | 19 | Not Specified | MTT | [18] | |

| Lung Cancer | A549 | ~3.5 | 72 | SRB | [18] |

| H1299 | ~17.3 | 72 | SRB | [18] | |

| Ovarian Cancer | SKOV-3 | Varies | 48 | MTT | [18] |

| | Multiple Lines | 0.4 - 3.4 | Not Specified | Clonogenic |[18] |

Note: IC50 values are highly dependent on experimental conditions (e.g., exposure time, cell density, assay method) and should be determined empirically for each study.[19][20]

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[21]

-

Principle: Metabolically active cells use mitochondrial reductase enzymes to reduce the yellow tetrazolium salt, MTT, into an insoluble purple formazan product. The amount of formazan is directly proportional to the number of living cells.[21]

-

Self-Validation: The protocol includes medium-only blanks to control for background absorbance and untreated cell controls (vehicle only) to establish a baseline for 100% viability.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (~16-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.[21]

-

Paclitaxel Treatment: Prepare a serial dilution of Paclitaxel in culture medium. Carefully remove the old medium from the wells and add 100 µL of the Paclitaxel dilutions. For untreated control wells, add medium containing the same concentration of the drug's solvent (e.g., DMSO) as the highest Paclitaxel dose.[21]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[21][22] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan.[21]

-

Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control after subtracting the background absorbance from the medium-only blanks. Plot the dose-response curve to determine the IC50 value.[23]

Protocol 2: Apoptosis Quantification (Annexin V/PI Staining)

This flow cytometry-based assay quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[24]

-

Self-Validation: The use of unstained cells and single-stain controls (Annexin V only, PI only) is critical for setting proper compensation and gates on the flow cytometer, ensuring accurate population identification.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Paclitaxel for a specific duration (e.g., 24 or 48 hours).[25]

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash adherent cells with PBS, detach them with a gentle enzyme (e.g., Trypsin-EDTA), and combine them with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add fluorescently-labeled Annexin V (e.g., FITC) and PI to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Immediately analyze the samples using a flow cytometer.[23]

-

Viable Cells: Annexin V-negative and PI-negative.

-

Early Apoptotic Cells: Annexin V-positive and PI-negative.

-

Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

-

Protocol 3: Cell Cycle Analysis

This protocol uses flow cytometry to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).[26]

-

Principle: A fluorescent DNA-intercalating agent, such as Propidium Iodide (PI), is used to stain the cellular DNA. The amount of fluorescence is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content of cells in G0/G1.

-

Self-Validation: Analysis of an untreated, asynchronous cell population provides the baseline cell cycle distribution. The inclusion of known cell cycle inhibitors can serve as positive controls for arrest in specific phases.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture and treat cells with Paclitaxel as described in the apoptosis protocol.

-

Harvesting: Harvest cells as described above (adherent and floating).

-

Fixation: Wash the cell pellet with cold PBS. Resuspend the cells and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the samples on a flow cytometer. Use the fluorescence intensity histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the G2/M population is expected after Paclitaxel treatment.[17][26]

Section 4: Advanced Applications—Drug Transport Studies

Paclitaxel-d5 is invaluable for studying the mechanisms of drug resistance, particularly those involving drug efflux pumps like P-glycoprotein (P-gp).[13][27] These studies measure the rate of drug uptake into the cell and efflux out of the cell.

-

Experimental Rationale: By incubating cells with Paclitaxel for various time points and then lysing the cells, LC-MS/MS with Paclitaxel-d5 as the internal standard can be used to precisely quantify the intracellular concentration of Paclitaxel. To study efflux, cells are first "loaded" with Paclitaxel, then washed and incubated in drug-free media. The amount of Paclitaxel remaining in the cells or appearing in the medium over time is then quantified.[28][29] These quantitative measurements are critical for determining the kinetics of transport and assessing the efficacy of efflux pump inhibitors.

Conclusion

References

-

National Center for Biotechnology Information. (2023). Paclitaxel - StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

International Journal of Pharmaceutical and Bio Medical Science. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. Retrieved from [Link]

-

Wikipedia. (n.d.). Deuterated drug. Retrieved from [Link]

-

Sharma, R. K., Strelevitz, T., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition. Retrieved from [Link]

-

Howland, R. H. (2015). Deuterated Drugs. Journal of Psychosocial Nursing and Mental Health Services. Retrieved from [Link]

-

Pharmaffiliates. (2024). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

-

University of Miami. (n.d.). Non-mitotic mechanisms of paclitaxel action in cancer therapy. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Paclitaxel? Retrieved from [Link]

-

Dr.Oracle. (2024). What is the mechanism of action of paclitaxel? Retrieved from [Link]

-

BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]

-

Wiley Analytical Science. (2024). Mass spectrometry: a game changer in laboratory diagnostics? Retrieved from [Link]

-

ResearchGate. (2020). Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway. Retrieved from [Link]

-

LCGC International. (n.d.). When Should an Internal Standard be Used? Retrieved from [Link]

-

Chemistry For Everyone. (2024). What Is An Internal Standard And Why Is It Used In LC-MS? Retrieved from [Link]

-

Tishler, R. B., et al. (1997). Cytotoxicity and cell-cycle effects of paclitaxel when used as a single agent and in combination with ionizing radiation. International Journal of Radiation Oncology, Biology, Physics. Retrieved from [Link]

-

Kim, J., et al. (2018). Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells. Oncology Letters. Retrieved from [Link]

-

Ovid. (n.d.). Paclitaxel suppresses c-myc signaling pathway to induce apoptosis in PC9 cells. Retrieved from [Link]

-

Jo, G. H., et al. (2019). The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells. Scientific Reports. Retrieved from [Link]

-

ResearchGate. (n.d.). Cell cycle analysis for the four cell lines. Retrieved from [Link]

-

ResearchGate. (n.d.). Paclitaxel treatment induces cell cycle arrest and growth inhibition in BLCA cells. Retrieved from [Link]

-

News-Medical.Net. (n.d.). How Paclitaxel Works. Retrieved from [Link]

-

Cheon, J. Y., et al. (2023). Determination of Paclitaxel in human plasma by LC-MS/MS method. DBpia. Retrieved from [Link]

-

Mielgo, A., et al. (2009). Paclitaxel promotes a caspase 8-mediated apoptosis via death effector domain association with microtubules. Oncogene. Retrieved from [Link]

-

Baker, S. D., et al. (2004). Sensitive liquid chromatography-mass spectrometry assay for quantitation of docetaxel and paclitaxel in human plasma. Journal of Chromatography B. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Gan, Y., et al. (2000). Paclitaxel-induced apoptosis in non-small cell lung cancer cell lines is associated with increased caspase-3 activity. The Journal of Thoracic and Cardiovascular Surgery. Retrieved from [Link]

-

Al-Bazzal, M., et al. (2017). HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples. PLOS ONE. Retrieved from [Link]

-

ResearchGate. (n.d.). Paclitaxel-induced apoptosis depends on caspase-9 and Apaf-1. Retrieved from [Link]

-

Collins, D. (2008). Docetaxel uptake and modulation of P-gpmediated docetaxel efflux by tyrosine kinase inhibitors in human lung carcinoma cell lines. Dublin City University. Retrieved from [Link]

-

Tasić, T., et al. (2011). The role of paclitaxel in the development and treatment of multidrug resistant cancer cell lines. Biomedicine & Pharmacotherapy. Retrieved from [Link]

-

Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer. Retrieved from [Link]

-

Abu Samaan, T. M., et al. (2021). Paclitaxel: Application in Modern Oncology and Nanomedicine-Based Cancer Therapy. Molecules. Retrieved from [Link]

-

Shiraishi, T., et al. (2005). In vitro schedule-dependent interaction between paclitaxel and oxaliplatin in human cancer cell lines. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]

-

ResearchGate. (2021). Paclitaxel: Application in Modern Oncology and Nanomedicine- Based Cancer Therapy. Retrieved from [Link]

-

Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer. Retrieved from [Link]

-

Chau, N., et al. (1998). Determinants of Paclitaxel Uptake, Accumulation and Retention in Solid Tumors. Drug Resistance Updates. Retrieved from [Link]

-

Mo, N., & Lacko, A. G. (2009). Receptor mediated uptake of paclitaxel from a synthetic high density lipoprotein nanocarrier. Journal of Drug Targeting. Retrieved from [Link]

-

Academia.edu. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

-

Lucas, R., et al. (2014). LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Lin, L. C., et al. (2020). Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice. Molecules. Retrieved from [Link]

-

ResearchGate. (2001). Flow cytometry detection of caspase 3 activation in preapoptotic leukemic cells. Retrieved from [Link]

Sources

- 1. Research Portal [scholarship.miami.edu]

- 2. ovid.com [ovid.com]

- 3. Paclitaxel: Application in Modern Oncology and Nanomedicine-Based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biopharmaservices.com [biopharmaservices.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]

- 11. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 13. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. news-medical.net [news-medical.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vitro schedule-dependent interaction between paclitaxel and oxaliplatin in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cytotoxicity and cell-cycle effects of paclitaxel when used as a single agent and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The role of paclitaxel in the development and treatment of multidrug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Docetaxel uptake and modulation of P-gpmediated docetaxel efflux by tyrosine kinase inhibitors in human lung carcinoma cell lines - DORAS [doras.dcu.ie]

- 29. Determinants of paclitaxel uptake, accumulation and retention in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Paclitaxel-d5 (Benzoyloxy)

Abstract

This technical guide provides an in-depth, multi-faceted approach to the structural elucidation of Paclitaxel-d5, with a specific focus on confirming the position of the five deuterium atoms on the benzoyloxy group. As a critical internal standard for quantitative bioanalysis, the precise structural characterization of this isotopically labeled compound is paramount for ensuring data integrity in pharmacokinetic and metabolic studies. This document synthesizes methodologies from mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, offering not just procedural steps but the underlying scientific rationale for each experimental choice. It is intended for researchers, scientists, and drug development professionals who require a robust framework for the validation of isotopically labeled compounds.

Introduction: The Imperative for Rigorous Characterization of Deuterated Internal Standards

Paclitaxel, a potent anti-mitotic agent, is a cornerstone of chemotherapy regimens for various cancers.[1] Its complex tetracyclic diterpenoid structure, however, presents significant challenges in bioanalytical quantification.[2] To overcome matrix effects, ion suppression, and extraction inconsistencies inherent in complex biological samples, stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative mass spectrometry.[3] Deuterated paclitaxel, specifically Paclitaxel-d5 (Benzoyloxy), serves this vital role, enabling highly accurate and precise quantification in liquid chromatography-mass spectrometry (LC-MS) assays.[4][5][6]

The efficacy of a deuterated internal standard is entirely dependent on its chemical and isotopic purity, and critically, the precise location and stability of the deuterium labels. The substitution of hydrogen with deuterium should not be on an exchangeable site, and the mass shift must be sufficient to distinguish it from the unlabeled analyte.[7] This guide details the comprehensive analytical workflow required to confirm the structure of Paclitaxel-d5, ensuring that the five deuterium atoms are located on the benzoyloxy moiety as intended.

Mass Spectrometry: The First Line of Inquiry

Mass spectrometry is the primary tool for confirming the molecular weight and probing the fragmentation patterns of Paclitaxel-d5, providing the initial and most direct evidence of successful deuteration.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

The initial step is to determine the accurate mass of the intact molecule to confirm its elemental composition.

Expertise & Causality: Utilizing a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is crucial. These instruments provide mass accuracy typically within 5 ppm, which is essential for distinguishing between isobaric species and confirming the correct molecular formula.[8] For Paclitaxel-d5, the expected protonated molecule [M+H]⁺ will have a distinct mass difference compared to the unlabeled paclitaxel.

| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Observed [M+H]⁺ |

| Paclitaxel | C₄₇H₅₁NO₁₄ | 853.3310 | 854.3383 |

| Paclitaxel-d5 | C₄₇H₄₆D₅NO₁₄ | 858.3623 | 859.3696 |

Protocol: HRMS Analysis

-

Sample Preparation: Prepare a 1 µg/mL solution of Paclitaxel-d5 in acetonitrile/water (50:50, v/v) with 0.1% formic acid.

-

Instrumentation: Infuse the sample directly into a calibrated high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 150-1000.

-

Data Analysis: Compare the measured accurate mass of the most abundant isotopologue of the [M+H]⁺ ion with the theoretical mass. The mass error should be less than 5 ppm.

Tandem Mass Spectrometry (MS/MS) for Locating the Deuterium Labels

MS/MS provides structural information by fragmenting the precursor ion and analyzing the resulting product ions. The fragmentation pattern of Paclitaxel-d5 will be compared to that of unlabeled paclitaxel to pinpoint the location of the deuterium atoms.

Expertise & Causality: Paclitaxel has several characteristic fragmentation pathways.[9] By observing a +5 Da mass shift in fragments containing the benzoyloxy group and no shift in fragments without it, we can confirm the site of deuteration. The choice of collision energy is critical; it must be optimized to produce a rich spectrum of product ions without excessive fragmentation.

Key Fragmentation Pathways of Paclitaxel:

-

[M+H]⁺ → m/z 569: Loss of the C13 side chain.

-

[M+H]⁺ → m/z 286: The C13 side chain itself.

-

[M+Na]⁺ → m/z 308: A fragment containing the benzoyloxy group.[10]

Caption: Comparative MS/MS fragmentation of paclitaxel and paclitaxel-d5.

Protocol: Tandem MS (MS/MS) Analysis

-

Instrumentation: Use a triple quadrupole or ion trap mass spectrometer coupled with an LC system.

-

Chromatography: Inject the sample onto a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid). This ensures separation from any potential impurities.

-

MS/MS Acquisition: Perform product ion scans of the [M+H]⁺ and [M+Na]⁺ precursor ions for both paclitaxel and Paclitaxel-d5. Optimize the collision energy to obtain informative fragment spectra.

-

Data Analysis: Compare the product ion spectra. For Paclitaxel-d5, the fragment at m/z 286 should shift to m/z 291, and the fragment at m/z 308 should shift to m/z 313, while the taxane core fragment at m/z 569 should remain unchanged.[10] This provides strong evidence for the deuteration on the benzoyloxy moiety.